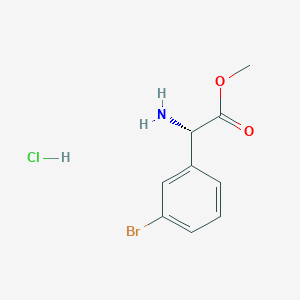

![molecular formula C13H14ClFN2O2 B6279872 (5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one CAS No. 2248221-10-3](/img/no-structure.png)

(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . They have piqued the curiosity of academics worldwide because of their peculiar properties .

Synthesis Analysis

Benzoxazines can be synthesized from phenolic and primary amine compounds . A novel method has been developed for preparation of substituted 4H-3,1-benzoxazines via formation of tetrafluoroborates .Molecular Structure Analysis

The structure of benzoxazine compounds can be characterized by Fourier transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and 1D and 2D 1H and 13C nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis

Benzoxazines undergo various chemical reactions. For example, the substitution of halogen in 2-(α-haloalkyl)-4,4-diphenyl-4H-3,1-benzoxazines by NH and SH nucleophiles was performed .Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties describe the characteristic ability of a substance to react to form new substances; they include its flammability and susceptibility to corrosion .Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one involves the formation of the spirocyclic benzoxazine-piperidine ring system followed by the introduction of the chloro and fluoro substituents at the appropriate positions. The starting material for the synthesis is 2-aminophenol, which is converted to the benzoxazine intermediate through a cyclization reaction. The piperidine ring is then formed through a Mannich reaction with formaldehyde and methylamine. The chloro and fluoro substituents are introduced through selective halogenation reactions.", "Starting Materials": [ "2-aminophenol", "formaldehyde", "methylamine", "chlorine gas", "hydrofluoric acid", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Cyclization of 2-aminophenol with formaldehyde and acetic acid to form 2-(2-hydroxyphenyl)benzoxazole", "Step 2: Reduction of 2-(2-hydroxyphenyl)benzoxazole with sodium borohydride to form 2-(2-aminophenyl)benzoxazole", "Step 3: Mannich reaction of 2-(2-aminophenyl)benzoxazole with formaldehyde and methylamine to form (5'S)-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]", "Step 4: Chlorination of (5'S)-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine] with chlorine gas in ethanol to form (5'S)-6-chloro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]", "Step 5: Fluorination of (5'S)-6-chloro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine] with hydrofluoric acid in acetic acid to form (5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one" ] } | |

CAS RN |

2248221-10-3 |

Product Name |

(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one |

Molecular Formula |

C13H14ClFN2O2 |

Molecular Weight |

284.7 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.